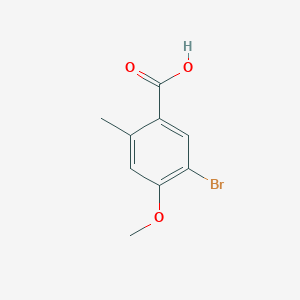











|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.O[C:15]1C=CC(C(=O)C)=C(C)C=1.C(=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[CH3:13][O:12][C:3]1[CH:2]=[CH:10][C:6]([C:7](=[O:9])[CH3:15])=[C:5]([CH3:11])[CH:4]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=C(C=C1)C(C)=O)C
|
|
Name
|
|
|
Quantity
|
0.72 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.542 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0.552 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=C(C=C1)C(C)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0.24 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for two hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
After chloroform was added to the residue, insolubles
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1)C(C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.57 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |